N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide
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Overview
Description
N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide typically involves the reaction of 2-methylpyrimidine-4-carbaldehyde with propargylamine under suitable conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .
Comparison with Similar Compounds
Similar Compounds
- (2-methylpyrimidin-4-yl)methanamine
- N-[(2-chloropyrimidin-4-yl)methyl]prop-2-enamide
- N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride
Uniqueness
N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide stands out due to its unique combination of a pyrimidine ring and a prop-2-enamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-3-9(13)11-6-8-4-5-10-7(2)12-8/h3-5H,1,6H2,2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNQKYSETXDXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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